Cas no 1805487-31-3 (2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid)
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid
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- MDL: MFCD28734774
- Inchi: 1S/C9H4BrF2NO2/c10-7-4(3-13)1-2-5(8(11)12)6(7)9(14)15/h1-2,8H,(H,14,15)
- InChI Key: ODXSSMMMGGXAPX-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(C(F)F)=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 302
- XLogP3: 2.5
- Topological Polar Surface Area: 61.1
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 192424-1g |
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid, 95% |
1805487-31-3 | 95% | 1g |
$4998.00 | 2023-09-10 | |
| Alichem | A013005786-1g |
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid |
1805487-31-3 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid
Introduction to 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid (CAS No. 1805487-31-3)
2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid (CAS No. 1805487-31-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a cyano group, and a difluoromethyl moiety, all attached to a benzoic acid framework. These functionalities contribute to its potential as a lead compound in the development of novel therapeutic agents.
The chemical structure of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid is represented by the molecular formula C9H4BrF2NO2. The presence of the bromine atom and the cyano group imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The difluoromethyl group, known for its unique properties, further enhances the compound's stability and bioavailability.
In recent years, 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid has been extensively studied for its potential applications in various therapeutic areas. One of the key areas of interest is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in many signaling pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry highlighted the potential of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid as a potent inhibitor of the enzyme PI3K (Phosphoinositide 3-Kinase). PI3K is a key player in several cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3K, this compound could potentially disrupt the signaling pathways that drive cancer cell growth and survival, making it a promising candidate for anticancer drug development.
Beyond its role as an enzyme inhibitor, 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid has also shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. The ability of this compound to modulate inflammatory responses could make it a valuable tool in managing these conditions.
The pharmacokinetic properties of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid have also been evaluated in preclinical studies. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and stability make it suitable for further development as a therapeutic agent.
In addition to its therapeutic potential, 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid has been explored for its use in chemical synthesis and materials science. The unique combination of functional groups in this compound makes it a valuable building block for the synthesis of more complex molecules with diverse applications. For instance, it can be used as an intermediate in the synthesis of polymers with specific properties or as a precursor for the preparation of other biologically active compounds.
The synthesis of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid has been optimized using various methodologies to ensure high yields and purity. One common approach involves the reaction of 2-bromobenzoic acid with cyanide and difluoromethylation reagents under controlled conditions. This synthetic route has been refined to minimize side reactions and improve overall efficiency.
To further enhance its utility, researchers have also investigated various derivatives of 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid. These derivatives often exhibit improved pharmacological properties or enhanced selectivity for specific targets. For example, modifications to the bromine atom or the difluoromethyl group can significantly alter the compound's biological activity and pharmacokinetic profile.
In conclusion, 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid (CAS No. 1805487-31-3) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable lead compound for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.
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